molecular formula C₂₁H₁₃D₈NO₃S B1153278 Tazarotene Sulfoxide-d8

Tazarotene Sulfoxide-d8

Cat. No.: B1153278
M. Wt: 375.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazarotene Sulfoxide-d8 is a deuterium-labelled isotopologue of a key metabolite of Tazarotene, a third-generation synthetic retinoid . Following topical application, Tazarotene is metabolized to its active form, Tazarotenic Acid, which subsequently undergoes hepatic metabolism into sulfoxide and sulfone derivatives . This deuterated sulfoxide metabolite serves as a critical internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) bioanalysis, enabling precise and reliable quantification of Tazarotene and its metabolites in complex biological matrices such as plasma and skin tissue . Its primary research application is in advanced pharmacokinetic studies, facilitating the investigation of drug absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, it is an essential tool for elucidating the complete metabolic pathway of Tazarotene and for conducting drug-drug interaction studies, thereby supporting comprehensive toxicological and clinical research . This compound is intended for research purposes only.

Properties

Molecular Formula

C₂₁H₁₃D₈NO₃S

Molecular Weight

375.51

Synonyms

Ethyl Ester 6-[2-(3,4-Dihydro-4,4-dimethyl-1-oxido-2H-1-benzothiopyran-6-yl)ethynyl]-3-pyridinecarboxylic Acid-d8;  Ethyl 6-((4,4-Dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinate-d8

Origin of Product

United States

Enzymatic Characterization of Tazarotene Sulfoxide Formation in Preclinical and in Vitro Models

Identification of Phase I Drug-Metabolizing Enzymes Involved in Sulfoxidation of Tazarotenic Acid

The conversion of tazarotenic acid to its sulfoxide (B87167) metabolite is a Phase I metabolic reaction primarily carried out by specific enzyme systems within the body. In vitro studies using a panel of drug-metabolizing enzymes have identified key players in this sulfoxidation process, highlighting the predominant role of the Cytochrome P450 (CYP) superfamily.

Role of Specific Cytochrome P450 Isoforms

The Cytochrome P450 enzymes are a major family of heme-containing monooxygenases that catalyze the oxidation of a wide variety of xenobiotics, including drugs. Research has pinpointed several CYP isoforms that contribute to the formation of tazarotenic acid sulfoxide to varying degrees.

CYP26A1 and CYP26B1 as Major Contributors

The most significant contributors to the sulfoxidation of tazarotenic acid are CYP26A1 and CYP26B1. nih.govnih.gov These enzymes, known for their role in metabolizing all-trans retinoic acid, have been shown to oxidatively metabolize tazarotenic acid, making it the first identified xenobiotic substrate for this P450 subfamily. nih.govnih.gov In vitro experiments demonstrate that the highest rates of tazarotenic acid sulfoxide formation occur in the presence of CYP26A1 and CYP26B1. nih.gov

Homology models predict that the benzothiopyranyl moiety of tazarotenic acid is oriented toward the heme group within the active sites of both CYP26A1 and CYP26B1, facilitating metabolism at or near the sulfur atom. nih.govnih.gov Enzyme kinetic analyses show that while both isoforms efficiently catalyze the reaction, there are slight differences in their parameters. Incubations with CYP26B1 generally result in slightly higher Kₘ and kcat values compared to CYP26A1. nih.gov However, the intrinsic clearance values (Vₘₐₓ/Kₘ) are slightly higher for CYP26A1, largely due to a lower Kₘ value. nih.gov

Table 1: Enzyme Kinetic Parameters for Tazarotenic Acid Sulfoxide Formation
EnzymeKinetic Parameter ComparisonIntrinsic Clearance (Vₘₐₓ/Kₘ) Comparison
CYP26A1 Slightly lower Kₘ and kcat valuesSlightly higher than CYP26B1
CYP26B1 Slightly higher Kₘ and kcat valuesSlightly lower than CYP26A1
Involvement of CYP2C8, CYP3A4, CYP3A5, CYP3A7, CYP2C9, and CYP2J2

While CYP26A1 and CYP26B1 are the primary drivers of tazarotenic acid sulfoxidation, other CYP isoforms also participate in this metabolic pathway. nih.gov Following the CYP26 enzymes, CYP2C8 and CYP3A7 exhibit the next highest rates of sulfoxide formation. nih.gov Additionally, measurable formation of the sulfoxide metabolite has been observed in incubations with CYP2C9, CYP2J2, CYP3A4, and CYP3A5. nih.gov The rate of metabolite formation by the CYP26 isoforms is at least 2.5-fold higher than that observed for any of these other contributing cytochrome P450 enzymes. nih.gov

Minor Contributions from CYP1A2 and CYP2B6
Table 2: Relative Contribution of P450 Isoforms to Tazarotenic Acid Sulfoxide Formation
Contribution LevelEnzyme Isoforms
Major CYP26A1, CYP26B1
Moderate CYP2C8, CYP3A7
Contributing CYP2C9, CYP2J2, CYP3A4, CYP3A5
Minor CYP1A2, CYP2B6

Contribution of Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases are another class of Phase I enzymes known to catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. nih.gov

Involvement of Other Oxidative Enzyme Systems (e.g., Aldehyde Oxidase)

The formation of tazarotenic acid sulfoxide is not mediated by a single enzyme but involves several oxidative enzyme systems. While initial reports implicated CYP2C8, FMO1, and FMO3 in this metabolic step, subsequent research using expanded drug-metabolizing enzyme panels has identified additional contributors. nih.govnih.gov The highest rates of tazarotenic acid sulfoxide formation have been observed with CYP26A1 and CYP26B1. nih.gov

Following the CYP26 isoforms, CYP2C8 and CYP3A7 also demonstrate significant activity in sulfoxide formation. nih.gov Further contributions, though to a lesser extent, are made by a range of other enzymes, including CYP2C9, CYP2J2, CYP3A4, and CYP3A5. nih.gov Notably, the cytosolic enzyme Aldehyde Oxidase (AO) has also been identified as contributing to the formation of the sulfoxide metabolite. nih.gov Aldehyde oxidase is a molybdoflavoprotein known for its broad substrate specificity, which includes the oxidation of heteroaromatic rings and the reduction of sulfoxides. nih.govwuxiapptec.com Conversely, at submicromolar concentrations of tazarotenic acid, no sulfoxide formation was observed in incubations with FMO1, FMO3, or FMO5, suggesting these enzymes may not play a significant role at clinically relevant concentrations. nih.gov

In Vitro Enzyme Kinetics and Mechanistic Investigations of Sulfoxide Formation

Mechanistic studies using in vitro models have been crucial in quantifying the contributions of specific enzymes to tazarotenic acid sulfoxidation.

Determination of Michaelis-Menten Parameters (Km, Vmax) for Specific Enzymes

The enzyme kinetic parameters for the formation of tazarotenic acid sulfoxide have been determined for the most active enzymes, CYP26A1 and CYP26B1. nih.gov These reactions follow Michaelis-Menten kinetics. For CYP26A1, the Michaelis constant (Km) was determined to be 0.24 µM. nih.gov For CYP26B1, the Km was slightly higher at 1.01 µM. nih.gov The catalytic rate constant (kcat) values for CYP26B1 were found to be approximately 1.6-fold higher than those observed for CYP26A1. nih.gov

EnzymeMetaboliteKm (µM)Clint (ml/min per nanomole)
CYP26A1TA-Sulfoxide0.241.03
CYP26B1TA-Sulfoxide1.010.38

Analysis of Intrinsic Clearance Values

Intrinsic clearance (Clint), calculated as Vmax/Km, provides a measure of the catalytic efficiency of an enzyme for a specific substrate. For the formation of tazarotenic acid sulfoxide, intrinsic clearance values were slightly higher for CYP26A1 compared with CYP26B1. nih.gov This difference is primarily attributed to the lower Km value observed for CYP26A1. nih.gov The calculated intrinsic clearance for CYP26A1 was 1.03 ml/min per nanomole, while for CYP26B1 it was 0.38 ml/min per nanomole. nih.gov These values help in predicting the in vivo hepatic clearance of the compound. youtube.com

Influence of Enzyme Induction and Inhibition on Sulfoxidation Rates in Recombinant Systems and Microsomes

The rates of drug metabolism can be significantly altered by enzyme induction or inhibition. youtube.com Enzyme induction, a process where a substance increases the activity and synthesis of metabolizing enzymes, can lead to lower plasma concentrations of a drug. youtube.compharmacytimes.com Conversely, enzyme inhibition, which decreases enzyme activity, can slow down drug metabolism and increase drug concentrations, potentially leading to toxicity. youtube.com

In the context of tazarotenic acid sulfoxidation, the involvement of multiple cytochrome P450 enzymes (such as CYP2C8, CYP3A4) suggests that its metabolism is susceptible to drug-drug interactions. nih.govnih.gov For instance, the involvement of CYP2C8 and flavin-containing monooxygenases (FMO) in the formation of the sulfoxide metabolite was confirmed through the use of specific chemical inhibitors in pooled human liver microsomes, which reduced the metabolite's formation. nih.gov The CYP26 enzymes, which show the highest rates of sulfoxidation, are known to be inducible by their substrates, including all-trans-retinoic acid (atRA) and its metabolites. nih.gov This suggests that exposure to tazarotenic acid could potentially upregulate its own metabolism, although specific studies on tazarotenic acid-mediated induction of CYP26 are needed for confirmation.

Sequential Metabolism of Tazarotenic Acid Sulfoxide to Sulfone by Specific Enzymes

Following its formation, tazarotenic acid sulfoxide can undergo further oxidation. In vitro studies using tazarotenic acid sulfoxide as the initial substrate have demonstrated that it is sequentially metabolized to tazarotenic acid sulfone. nih.gov The specific enzymes responsible for this second oxidation step have been identified as CYP26A1 and CYP26B1, the same enzymes that are highly active in the initial sulfoxidation. nih.gov

When the kinetic parameters for this sequential metabolism were investigated, the formation of tazarotenic acid sulfone from its sulfoxide precursor was found to be linear through a substrate concentration of 50 µM. nih.gov Consequently, specific Michaelis-Menten parameters (Km, Vmax) were not determined for this particular metabolic pathway. nih.gov This linear relationship suggests that at the concentrations tested, the enzymes were not saturated.

Preclinical Metabolic Disposition and Interspecies Comparisons of Tazarotene Sulfoxide

In Vitro Metabolism in Subcellular Fractions from Various Species

The initial stages of drug metabolism are often investigated using in vitro systems that utilize subcellular fractions from tissues, primarily the liver, which is the main site of drug metabolism. researchgate.net These fractions, such as microsomes and S9 fractions, contain the enzymes responsible for metabolic conversions. bioivt.com

Studies using liver microsomes from rats and humans have been instrumental in elucidating the metabolic pathways of tazarotene (B1682939). nih.gov Liver microsomes are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. bioivt.comnih.gov The conversion of tazarotene involves both hydrolysis and oxidation. The ester group of tazarotene is rapidly hydrolyzed by esterases in the liver and blood to form tazarotenic acid. nih.gov Concurrently, the sulfur atom in the thiopyran ring is oxidized to form tazarotene sulfoxide (B87167). This oxidation is a critical step and is mediated by CYP enzymes. mdpi.commdpi.com

The liver S9 fraction, which contains both microsomal and cytosolic enzymes, provides a more comprehensive in vitro model for metabolism studies. nih.govresearchgate.net This fraction can perform a wider range of Phase I and Phase II metabolic reactions. bioivt.comkosheeka.com In the context of tazarotene, the S9 fraction would facilitate not only the initial oxidation to the sulfoxide but also subsequent conjugation reactions.

Interspecies comparisons are vital in preclinical drug development to select the most appropriate animal model that mimics human metabolism. europa.eusemanticscholar.org While specific data on the comparative rates of tazarotene sulfoxide formation in subcellular fractions across a wide range of species is not extensively detailed in publicly available literature, general principles of drug metabolism suggest that variations are expected. semanticscholar.org For instance, the expression and activity of specific CYP isoforms can differ significantly between species like rats, dogs, monkeys, and humans, leading to quantitative and sometimes qualitative differences in metabolite profiles. semanticscholar.org The rank ordering of metabolic conversion of a related compound in liver microsomes was found to be dog > rabbit > mouse > human ~ monkey > rat, highlighting the importance of species selection. frontiersin.org

Table 1: Key Subcellular Fractions in In Vitro Metabolism Studies
Subcellular FractionPrimary Enzyme ContentRelevance to Tazarotene Metabolism
Liver MicrosomesPhase I enzymes (e.g., Cytochrome P450) bioivt.comnih.govOxidation of tazarotene to tazarotene sulfoxide. mdpi.commdpi.com
S9 FractionPhase I and Phase II enzymes (microsomal and cytosolic) nih.govresearchgate.netComprehensive in vitro model for both formation and subsequent conjugation of tazarotene sulfoxide.
CytosolSoluble Phase II enzymes (e.g., sulfotransferases)Potential for conjugation reactions of metabolites.

Comparative Metabolic Profiles in Preclinical Animal Models

Qualitative Similarities in Metabolism Across Species (e.g., mouse, rat, pig, monkey)

Preclinical studies in various animal species, including mice, rats, and dogs, have demonstrated a qualitatively similar metabolic pathway for tazarotene. The primary metabolic steps observed across these species are the hydrolysis of the ethyl ester to form tazarotenic acid and the oxidation of the thiopyran ring to yield tazarotene sulfoxide. Subsequently, tazarotene sulfoxide is further metabolized.

This conservation of the primary metabolic pathways across different preclinical species is a crucial finding, as it suggests that these animal models can be relevant for studying the human metabolism of tazarotene. While the primary metabolites are consistent, the relative proportions of these metabolites can vary between species, reflecting differences in the activity of the involved enzymes.

Formation and Detection of Tazarotene Sulfoxide in Animal Tissues and Biofluids

Following administration of tazarotene in animal models, tazarotene sulfoxide is readily formed and detected in various biological matrices. In plasma, both tazarotene and tazarotenic acid are found, with tazarotenic acid generally being the major circulating metabolite. Tazarotene sulfoxide is also present, although often at lower concentrations than tazarotenic acid, indicating its role as a metabolic intermediate.

Excretion Pathways of Tazarotene Sulfoxide in Preclinical Species

The elimination of tazarotene and its metabolites, including tazarotene sulfoxide, occurs through multiple excretion pathways in preclinical species. The primary routes of excretion are via the feces and urine.

Biliary excretion is a significant pathway for the elimination of tazarotene metabolites. After metabolism in the liver, conjugated metabolites, such as glucuronides, are often transported into the bile and subsequently eliminated in the feces. This is a common excretion route for many xenobiotics and their metabolites. Studies in rats and dogs have shown that a substantial portion of the administered dose of tazarotene is excreted in the feces, indicating the importance of biliary excretion.

Urinary excretion also contributes to the elimination of tazarotene metabolites. More polar metabolites, including some of the oxidized and conjugated forms of tazarotenic acid, are excreted by the kidneys into the urine. The balance between fecal and urinary excretion can vary between species, depending on factors such as the extent of biliary excretion and the physicochemical properties of the metabolites. For example, in rats, fecal excretion is the predominant route, while in other species, the contribution of urinary excretion might be more significant.

Impact of Deuteration on the Pharmacokinetic and Metabolic Profiles of Related Compounds (General Research Area)

The subject of this article, "Tazarotene Sulfoxide-d8," is a deuterated form of tazarotene sulfoxide. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. The replacement of hydrogen with deuterium at specific positions in a drug molecule is a strategy known as "deuteration." This modification can influence the pharmacokinetic and metabolic properties of a compound.

The primary mechanism by which deuteration can alter metabolism is through the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymes that catalyze the cleavage of a C-H bond as a rate-determining step in a metabolic reaction will break a C-D bond at a slower rate. This can lead to a decrease in the rate of metabolism of the deuterated compound compared to its non-deuterated counterpart.

This reduced rate of metabolism can have several pharmacokinetic consequences:

Increased Half-Life: A slower metabolic clearance can result in a longer half-life and prolonged exposure to the drug.

Increased Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration at the site of metabolism can increase oral bioavailability.

Altered Metabolite Profile: Deuteration can shift metabolism towards alternative pathways, potentially leading to a different metabolite profile.

It is important to note that this compound is most commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). In this application, its slightly different mass allows it to be distinguished from the non-deuterated tazarotene sulfoxide, while its similar chemical properties ensure that it behaves almost identically during sample preparation and analysis. This allows for accurate quantification of the analyte in biological samples. While the deuteration in this compound has the potential to affect its metabolism, its primary role in research is typically as a tool for analytical measurement rather than as a therapeutic agent itself.

Table 2: Potential Effects of Deuteration on Pharmacokinetics
Pharmacokinetic ParameterPotential Impact of DeuterationUnderlying Mechanism
Metabolic ClearanceDecreaseKinetic Isotope Effect (slower C-D bond cleavage)
Half-Life (t½)IncreaseReduced metabolic clearance
Bioavailability (Oral)IncreaseReduced first-pass metabolism
Metabolite ProfileAlterationMetabolic switching to alternative pathways

Future Directions and Emerging Research Avenues for Tazarotene Sulfoxide D8 Studies

Elucidation of Unidentified or Less Characterized Metabolic Pathways of Tazarotene (B1682939) Sulfoxide (B87167)

The primary metabolic pathway of the parent drug, tazarotene, is well-established. It is a prodrug that is rapidly hydrolyzed by esterases to its active form, tazarotenic acid. nih.govnih.gov This active metabolite is subsequently oxidized to form tazarotenic acid sulfoxide and further to a sulfone. researchgate.net While this sulfoxidation pathway is considered the main route of deactivation, the complete metabolic map may not be fully charted. Future research could focus on identifying and characterizing other, less prominent metabolic pathways.

Potential areas for investigation include:

Further Oxidation: The sulfone metabolite is generally considered a terminal product, but further oxidative changes could occur, leading to other minor, highly polar metabolites.

Conjugation Pathways: Acyl glucuronidation of the parent tazarotenic acid has been observed in human liver and skin microsomes. researchgate.net It is conceivable that tazarotene sulfoxide itself, or other oxidative metabolites, could undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Tissue-Specific Metabolism: Tazarotene is applied topically, and while its metabolism has been studied in liver microsomes and blood, there is less information on the complete metabolic capabilities of the skin. nih.govresearchgate.net Skin possesses its own set of metabolic enzymes, and less-characterized pathways specific to this target tissue could be explored.

The use of Tazarotene Sulfoxide-d8 in metabolic studies, alongside deuterated tazarotene and tazarotenic acid, could help trace the fate of the parent compound through these potential minor pathways in complex biological matrices.

Application of Advanced Analytical Techniques for Comprehensive Metabolite Profiling and Structural Elucidation

The detection and structural confirmation of novel, low-abundance metabolites require highly sensitive and specific analytical methods. This compound is an ideal internal standard for quantitative analyses using such advanced techniques.

Modern analytical platforms are essential for this work. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers exceptional sensitivity and resolution for detecting retinoids and their metabolites in biological samples like serum. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for analyzing derivatized retinoids to determine deuterium (B1214612) enrichment. nih.govresearchgate.netfao.org For definitive structural elucidation of unknown metabolites, high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. scilit.comsemanticscholar.org

The use of deuterated internal standards like this compound is critical in these analyses for several reasons:

Accurate Quantification: They mimic the analyte's behavior during sample extraction and ionization, correcting for matrix effects and procedural losses. nih.gov

Monitoring Stability: They can help monitor for potential degradation or isomerization of the target analyte during sample collection, storage, and preparation. nih.gov

Table 1: Advanced Analytical Techniques in Retinoid Metabolite Profiling

Technique Application in Tazarotene Research Role of Deuterated Standards (e.g., this compound)
UHPLC-MS/MS High-sensitivity quantification of tazarotene and its known metabolites (tazarotenic acid, sulfoxide) in plasma and tissues. nih.gov Internal standard for precise and accurate quantification, compensating for extraction variability and matrix effects.
GC-MS Analysis of deuterium enrichment for pharmacokinetic and metabolic flux studies. nih.gov Allows for the differentiation and quantification of labeled versus unlabeled compounds.
LC-NMR Definitive structural elucidation of novel or unexpected metabolites without the need for chemical synthesis and purification of standards. scilit.com Can aid in tracking the metabolic fate of the deuterated parent compound through specific pathways.
High-Resolution MS (HRMS) Accurate mass measurement to determine the elemental composition of unknown metabolites, aiding in their identification. Used as a reference compound to ensure mass accuracy and confirm the identity of the target analyte.

Investigation of Potential Drug-Drug Interactions Mediated by Enzymes Responsible for Tazarotene Sulfoxidation in Preclinical Models

The conversion of tazarotenic acid to its sulfoxide is mediated by several enzymes, primarily from the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) families. researchgate.net In vitro studies using human liver microsomes have identified CYP2C8, CYP26A1, and CYP26B1 as major contributors to this oxidative step. researchgate.netnih.gov FMO1 and FMO3 have also been implicated. researchgate.net

Given that these enzymes metabolize numerous other drugs, there is a potential for drug-drug interactions (DDIs). Future preclinical research should investigate these possibilities systematically. Such studies would typically involve:

In Vitro Enzyme Inhibition Assays: Using human liver microsomes or recombinant enzymes, researchers can assess whether co-administered drugs inhibit the enzymes responsible for tazarotenic acid sulfoxidation. Known inhibitors of specific CYPs (e.g., gemfibrozil (B1671426) for CYP2C8) could be tested to determine their impact on the rate of sulfoxide formation. fda.gov

Enzyme Induction Studies: Preclinical models, such as primary human hepatocytes, can be used to determine if other drugs induce the expression of enzymes like CYP2C8 or CYP26A1, potentially increasing the clearance of tazarotenic acid.

Preclinical Animal Models: Animal studies can provide in vivo data on how the pharmacokinetics of tazarotenic acid are altered by the co-administration of potent enzyme inhibitors or inducers.

This compound would be essential in the bioanalytical methods for these studies, enabling accurate measurement of the sulfoxide metabolite in the presence of potentially interfering co-administered drugs.

Table 2: Key Enzymes in Tazarotenic Acid Sulfoxidation and Potential for DDIs

Enzyme Role in Tazarotene Metabolism Class of Interacting Drugs (Examples) Potential Preclinical Investigation
CYP2C8 Major enzyme in the formation of tazarotenic acid sulfoxide. nih.gov Strong Inhibitors (e.g., Gemfibrozil). fda.gov Assess the impact of CYP2C8 inhibitors on sulfoxide formation in human liver microsomes.
CYP26A1 Catalyzes the formation of tazarotenic acid sulfoxide and a hydroxylated metabolite. nih.gov Substrates and inhibitors of this specialized retinoic acid-metabolizing enzyme. Investigate competitive inhibition with other retinoids or known CYP26 inhibitors.
CYP26B1 Catalyzes the formation of tazarotenic acid sulfoxide and a hydroxylated metabolite. nih.gov Substrates and inhibitors of this specialized retinoic acid-metabolizing enzyme. Evaluate displacement or inhibition by other xenobiotics in recombinant enzyme systems.
FMO1 & FMO3 Implicated in the formation of the sulfoxide metabolite. researchgate.net FMO substrates and inhibitors. Characterize the relative contribution of FMOs versus CYPs to sulfoxidation in various tissue preparations (e.g., liver vs. skin).

Expanding the Utility of Deuterated Standards in Mechanistic Retinoid Research Beyond Routine Quantification

The application of deuterated standards like this compound can be expanded beyond their use as simple internal standards for quantification. They can serve as powerful tools in mechanistic studies of retinoid biology and drug metabolism.

Metabolic Flux Analysis: By administering a deuterium-labeled parent drug (e.g., Tazarotene-d8), researchers can trace its metabolic fate and determine the rates of formation and elimination of various metabolites, including the sulfoxide. This provides a dynamic view of the metabolic pathways, which is not achievable with static concentration measurements alone.

Kinetic Isotope Effect Studies: The presence of deuterium can sometimes alter the rate of a chemical reaction, an effect known as the kinetic isotope effect (KIE). Studying the KIE for the formation of tazarotene sulfoxide can provide valuable insights into the rate-limiting steps and the precise chemical mechanism of the enzymatic reaction.

Retinol (B82714) Isotope Dilution (RID): In broader retinoid research, deuterium-labeled retinyl acetate (B1210297) is used in the RID method to estimate total body stores of vitamin A. researchgate.net This technique involves administering a dose of the labeled compound and then measuring the ratio of labeled to unlabeled retinol in the blood after a period of equilibration. nih.gov This principle of using stable isotopes to probe endogenous pools and kinetics could be adapted to study the disposition and turnover of other retinoids and their synthetic analogs.

Receptor Binding and Occupancy: While more complex, advanced techniques could potentially use deuterated retinoids to study receptor binding kinetics and occupancy in target tissues, providing a deeper understanding of their mechanism of action at a molecular level.

By leveraging these advanced applications, deuterated standards can help transition retinoid research from simple pharmacokinetic profiling to a more profound, mechanistic understanding of their biological activity and metabolic fate.

Q & A

Basic: What is the role of Tazarotene Sulfoxide-d8 in preclinical research, and how does its deuterated structure influence experimental design?

This compound, a deuterated isotopologue of tazarotene sulfoxide, is primarily used as an internal standard in mass spectrometry-based pharmacokinetic studies to enhance analytical precision. The incorporation of deuterium (d8) reduces metabolic lability at specific sites, allowing researchers to differentiate endogenous metabolites from the compound in biological matrices. Methodologically, its use requires validation of isotopic purity (e.g., via NMR or LC-MS) and calibration against non-deuterated analogs to account for retention time shifts . Experimental designs should include controls for isotopic interference and stability testing under varying pH/temperature conditions .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

Discrepancies often arise due to species-specific enzyme activity (e.g., CYP2C8 vs. flavin-containing monooxygenases) or deuterium isotope effects altering metabolic rates. To address this:

  • Comparative assays : Parallel incubations in human hepatocytes (in vitro) and rodent models (in vivo) with LC-HRMS to track sulfoxide-d8 and its metabolites.
  • Isotope effect quantification : Compare kinetic parameters (Km, Vmax) between deuterated and non-deuterated forms using recombinant enzymes.
  • Pathway inhibition studies : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to isolate dominant metabolic routes .

Basic: What are the key considerations for synthesizing and characterizing this compound?

Synthesis typically involves deuterium exchange at specific positions (e.g., methyl groups) under controlled conditions. Critical steps include:

  • Deuterium source validation : Ensure >98% isotopic enrichment via mass spectrometry.
  • Stability profiling : Assess degradation under light, heat, and oxidative stress using accelerated stability protocols.
  • Structural confirmation : Combine 1^1H/2^2H NMR and high-resolution mass spectrometry to verify deuteration sites and rule byproducts .

Advanced: How does deuterium labeling impact the phototoxic potential of this compound compared to its non-deuterated counterpart?

Deuterium substitution may reduce photodegradation rates by stabilizing C-D bonds against UV-induced cleavage. To evaluate this:

  • Photoirritation assays : Expose human keratinocytes to UVA/UVB in the presence of both compounds, measuring ROS generation (e.g., DCFH-DA assay).
  • Spectroscopic analysis : Compare molar extinction coefficients at relevant wavelengths (290–320 nm) to assess light absorption differences.
  • In silico modeling : Predict bond dissociation energies (BDE) for C-H vs. C-D bonds using DFT calculations .

Basic: What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • LC-MS/MS : Use a deuterated internal standard (e.g., Tazarotene-d8 sulfoxide) with a C18 column and MRM transitions for high specificity.
  • Sample preparation : Solid-phase extraction (SPE) with pH-adjusted elution to recover >85% of the compound from plasma/skin homogenates.
  • Validation parameters : Include linearity (1–1000 ng/mL), intraday precision (<15% RSD), and matrix effect evaluation (ion suppression/enhancement) .

Advanced: What strategies can mitigate off-target effects of this compound in apoptosis studies on non-cancerous cells?

  • Dose optimization : Establish EC50 values in primary human keratinocytes vs. basal cell carcinoma (BCC) lines using MTT assays.
  • Pathway-specific inhibitors : Co-treat with caspase-8 inhibitors (Z-IETD-FMK) to confirm extrinsic apoptosis activation.
  • Transcriptomic profiling : RNA-seq analysis to identify differentially expressed genes (e.g., BCL-2, survivin) in non-target cells exposed to subtoxic doses .

Basic: How should researchers integrate existing clinical data on non-deuterated tazarotene into studies on this compound?

  • Cross-reference pharmacokinetic data : Compare AUC024h_{0-24h} and Cmax_{max} values from Phase I studies of tazarotene foam to model deuterated analog behavior.
  • Leverage safety profiles : Use historical adverse event data (e.g., erythema, peeling) to anticipate tolerability thresholds in animal models.
  • Mechanistic extrapolation : Apply known retinoid receptor (RARβ/γ) binding affinities to hypothesize sulfoxide-d8 interactions .

Advanced: What experimental frameworks are suitable for elucidating the dual apoptotic pathways (intrinsic/extrinsic) activated by this compound?

  • Flow cytometry : Annexin V/PI staining to quantify early/late apoptosis in BCC cells.
  • Western blotting : Track cleavage of caspase-8, Bid (tBid), and PARP under ROS modulation (e.g., NAC pretreatment).
  • Silencing studies : siRNA knockdown of BID or caspase-9 to dissect pathway contributions .

Basic: How can researchers ensure the reproducibility of this compound studies across laboratories?

  • Standardized protocols : Publish detailed synthesis, storage (-80°C in amber vials), and analytical conditions (column lot, mobile phase pH).
  • Inter-lab validation : Share reference samples with collaborating labs for cross-calibration.
  • Data transparency : Deposit raw MS/MS spectra and NMR files in open-access repositories .

Advanced: What computational tools are effective for predicting deuterium isotope effects on this compound’s pharmacokinetics?

  • Physiologically based pharmacokinetic (PBPK) modeling : Input deuteration sites and in vitro metabolic rates to simulate human PK profiles.
  • Molecular dynamics (MD) : Simulate deuterium’s impact on binding to RARβ/γ using crystal structures (PDB: 1DSZ).
  • QSAR models : Train algorithms on deuterated retinoid datasets to forecast clearance and volume of distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.